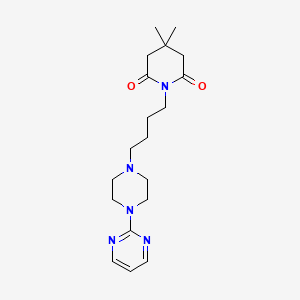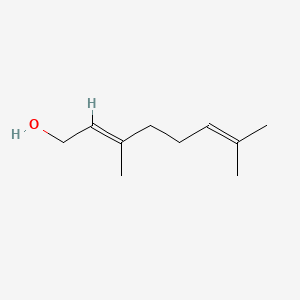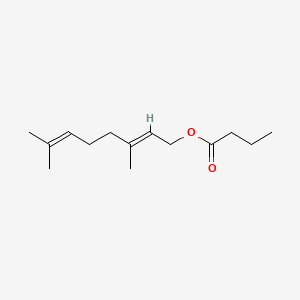
Gilvocarcin M
Übersicht
Beschreibung
Gilvocarcin M is a member of the gilvocarcin family of C-aryl glycoside natural products. It is known for its unique structure and significant biological activities. This compound is produced by the bacterium Streptomyces griseoflavus and is characterized by its complex aromatic structure and glycosidic linkage .
Wissenschaftliche Forschungsanwendungen
Gilvocarcin M hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch DNA-Interkalation und photoaktivierte DNA-Vernetzung. Der aromatische Chromophor von this compound interkaliert in die DNA, und nach Exposition gegenüber UV-Licht bildet er kovalente Bindungen mit DNA, was zu DNA-Vernetzung führt. Dieser Prozess stört die DNA-Replikation und -Transkription und führt letztendlich zum Zelltod . Die Verbindung interagiert auch mit Proteinen wie Histon H3 und GRP78, was ihre zytotoxischen Wirkungen weiter verstärkt .
Ähnliche Verbindungen:
Gilvocarcin V: Bekannt für seine hohe Antitumoraktivität und niedrige Toxizität.
Polycarcin V: Zeigt signifikante Zytotoxizität mit Selektivität für nicht-kleinzelliges Lungenkarzinom, Brustkrebs und Melanomzellen.
Gilvocarcin E: Ähnlich wie this compound, jedoch mit unterschiedlichen aliphatischen Resten.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen glykosidischen Verknüpfung und des Vorhandenseins von aliphatischen Resten anstelle einer Vinylgruppe am Chromophor. Dieser strukturelle Unterschied trägt zu seinen unterschiedlichen biologischen Aktivitäten und der geringeren Zytotoxizität im Vergleich zu anderen Gilvocarcinen bei .
Wirkmechanismus
Target of Action
Gilvocarcin M, like other members of the gilvocarcin family, primarily targets DNA . The aromatic chromophore of the compound intercalates into the DNA structure .
Mode of Action
The mode of action of this compound involves the intercalation of its aromatic chromophore into DNA . This interaction is followed by a UV-induced covalent linkage of the natural product to DNA via a [2 + 2]-cycloaddition between the vinyl moiety and a thymine residue . This covalent binding to DNA is a key aspect of its antitumor activity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA synthesis and repair .
Pharmacokinetics
The presence of a carbohydrate moiety on an intercalating chromophore, as seen in gilvocarcins, has been shown to contribute positively and significantly to the binding association with dna . This suggests that the carbohydrate moiety may also play a role in the compound’s ADME properties, potentially influencing its bioavailability.
Result of Action
The result of this compound’s action is significant cytotoxicity, particularly against certain types of cancer cells . Its interaction with DNA can interfere with DNA replication, potentially triggering cell-cycle arrest and ultimately inducing programmed cell death .
Action Environment
The action of this compound can be influenced by environmental factors such as light. The compound’s interaction with DNA and subsequent covalent binding is UV-induced . Therefore, the presence and intensity of UV light can significantly impact the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Gilvocarcin M plays a significant role in biochemical reactions, primarily through its interaction with DNA. It intercalates into the DNA double helix, disrupting the normal function of the genetic material. This interaction is facilitated by the planar aromatic structure of this compound, which allows it to insert itself between the base pairs of DNA. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately cell death.
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It has been demonstrated to inhibit the growth of several cancer cell lines, including KB cells, by inducing apoptosis . The compound affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. This compound has been shown to downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic proteins, leading to programmed cell death. Additionally, it influences cellular metabolism by disrupting the normal function of mitochondria, resulting in decreased ATP production and increased oxidative stress.
Molecular Mechanism
The molecular mechanism of action of this compound involves multiple steps. Initially, the compound intercalates into DNA, causing structural distortions that hinder the binding of transcription factors and other DNA-binding proteins . This disruption leads to the inhibition of gene expression and the activation of DNA damage response pathways. This compound also inhibits topoisomerase II by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands and resulting in the accumulation of DNA breaks . These combined effects ultimately lead to cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation when exposed to light and oxygen . Long-term studies have shown that this compound can induce sustained DNA damage and apoptosis in cancer cells, even after prolonged exposure. The extent of these effects may vary depending on the concentration and duration of treatment.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain concentration of the compound is required to achieve therapeutic efficacy. Beyond this threshold, the risk of toxic effects increases significantly.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of various metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion. This compound and its metabolites can also affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, such as heat shock proteins, which facilitate its transport to the nucleus. The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues, such as the liver and adipose tissue.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity. The compound primarily localizes to the nucleus, where it interacts with DNA and exerts its cytotoxic effects . Additionally, this compound can accumulate in mitochondria, leading to mitochondrial dysfunction and the induction of apoptosis. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Gilvocarcin M beinhaltet eine konvergente, Xanthat-basierte Freiradikalstrategie zur Konstruktion des Schlüsselaromatenrings, der an die Zuckereinheit gebunden ist . Diese Methode ermöglicht die präzise Assemblierung der komplizierten Struktur der Verbindung.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise Fermentationsprozesse mit Streptomyces griseoflavus. Die Fermentationsbrühe wird dann Extraktions- und Reinigungsprozessen unterzogen, um die Verbindung in reiner Form zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Gilvocarcin M durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die auf ihre verbesserte biologische Aktivität untersucht werden .
Vergleich Mit ähnlichen Verbindungen
Gilvocarcin V: Known for its high antitumor activity and low toxicity.
Polycarcin V: Exhibits significant cytotoxicity with selectivity for nonsmall-cell lung cancer, breast cancer, and melanoma cells.
Gilvocarcin E: Similar to Gilvocarcin M but with different aliphatic residues.
Uniqueness of this compound: this compound is unique due to its specific glycosidic linkage and the presence of aliphatic residues instead of a vinyl group at the chromophore. This structural difference contributes to its distinct biological activities and lower cytotoxicity compared to other gilvocarcins .
Eigenschaften
CAS-Nummer |
77879-89-1 |
|---|---|
Molekularformel |
C26H26O9 |
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
1-hydroxy-10,12-dimethoxy-8-methyl-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C26H26O9/c1-10-7-14-18(16(8-10)32-3)13-9-17(33-4)20-15(27)6-5-12(19(20)24(13)35-26(14)31)25-23(30)22(29)21(28)11(2)34-25/h5-9,11,21-23,25,27-30H,1-4H3/t11-,21+,22+,23-,25-/m1/s1 |
InChI-Schlüssel |
LAFIWGHCXCBAPO-CGVLGGEFSA-N |
SMILES |
CC1=CC2=C(C(=C1)OC)C3=C(C4=C(C=CC(=C4C(=C3)OC)O)C5C(C(C(O5)C(C)O)O)O)OC2=O |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Gilvocarcin M; BRN 5675008; DC-38-M; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



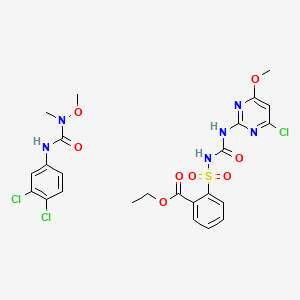
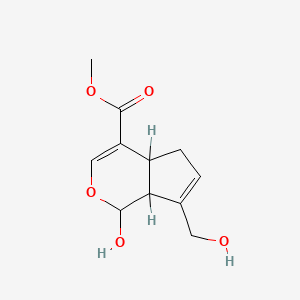
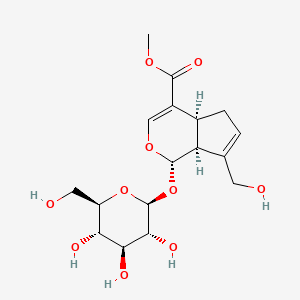
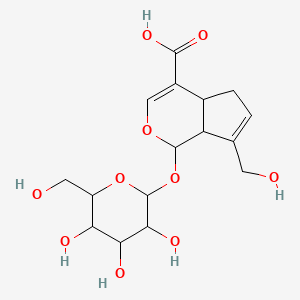
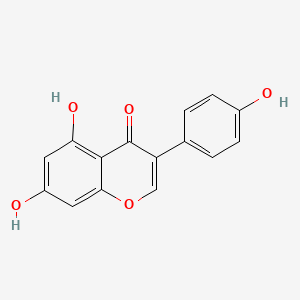
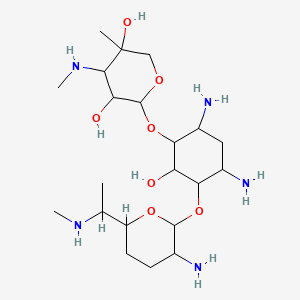
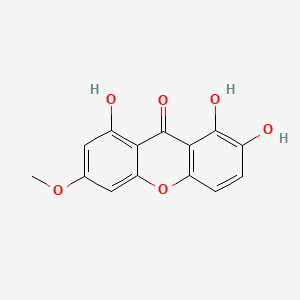
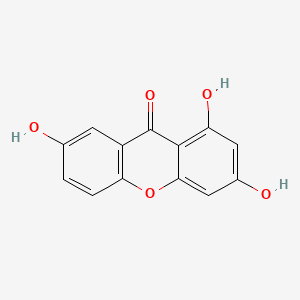
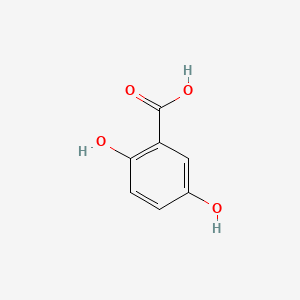
![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)
